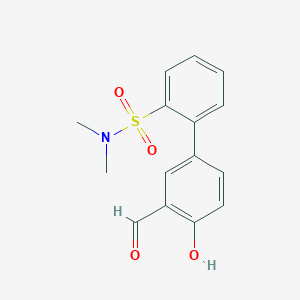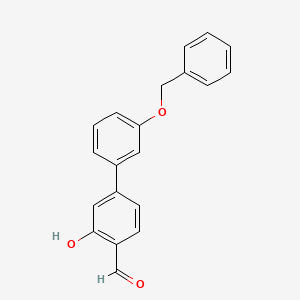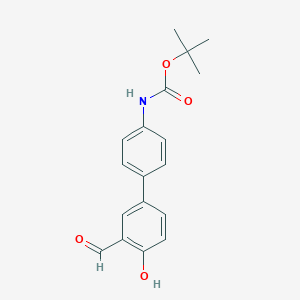![molecular formula C19H19NO3 B6379136 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261895-58-2](/img/structure/B6379136.png)
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a phenolic compound with a molecular formula of C11H13NO2 and a molecular weight of 189.22 g/mol. The compound is an aromatic amide that has been found to have a number of interesting properties. It has been studied for its potential use as an intermediate in the synthesis of other compounds and for its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) is not well understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body to produce a desired effect. The exact mechanism of action is still being studied and is not yet fully understood.
Biochemical and Physiological Effects
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been found to have a number of interesting biochemical and physiological effects. The compound has been found to have anti-inflammatory and anti-bacterial properties, as well as potential anti-tumor activity. Additionally, the compound has been found to have antioxidant and anti-mutagenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. Additionally, the compound has been found to have a number of interesting biochemical and physiological effects, making it a potential candidate for drug development. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.
Orientations Futures
The future directions for the research on 2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) include further studies on its mechanism of action, its potential applications in drug development, and its potential use in the synthesis of other compounds. Additionally, further studies are needed to determine the compound’s safety and toxicity profile in humans. Finally, further research is needed to explore the potential of the compound for other applications, such as its potential use as an intermediate in the synthesis of other compounds.
Méthodes De Synthèse
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) can be synthesized in a two-step process. The first step involves the reaction of piperidine-1-carbonyl chloride and phenol in the presence of a base such as sodium hydroxide to form the corresponding amide. The second step involves the reaction of the amide with formaldehyde to form the desired product. The reaction is typically carried out in aqueous solution at temperatures of around 50°C.
Applications De Recherche Scientifique
2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol (95%) has been studied for its potential applications in medicinal chemistry. The compound has been found to have a number of interesting properties that make it a potential candidate for drug development. It has been found to have anti-inflammatory and anti-bacterial properties, as well as potential anti-tumor activity. Additionally, the compound has been studied for its potential use in the synthesis of other compounds.
Propriétés
IUPAC Name |
2-hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-13-16-5-4-6-17(18(16)22)14-7-9-15(10-8-14)19(23)20-11-2-1-3-12-20/h4-10,13,22H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASNMCTXPDLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685385 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-58-2 |
Source


|
| Record name | 2-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379094.png)




![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)

![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)